Home > Products > Screening Compounds P77135 > N-[4-iodo-2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide
N-[4-iodo-2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide -

N-[4-iodo-2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide

Catalog Number: EVT-4674508
CAS Number:
Molecular Formula: C18H11F3INO
Molecular Weight: 441.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335)

Compound Description: CHMFL-FLT3-335 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutants. It exhibits strong antiproliferative activity against FLT3-ITD-positive acute myeloid leukemia (AML) cell lines and primary patient cells. []

Relevance: Although structurally distinct from N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, CHMFL-FLT3-335 shares a common pharmacophore: the 2-(trifluoromethyl)phenyl group. This shared feature suggests potential interest in exploring both compounds' activity against similar kinase targets, given the importance of the 2-(trifluoromethyl)phenyl group for CHMFL-FLT3-335's FLT3 inhibitory activity. []

3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide

Compound Description: This compound is a simple benzamide derivative. Its crystal structure reveals a dihedral angle of 43.94 (8) and 55.66 (7)° between the two benzene rings for the two independent molecules in the asymmetric unit. []

Relevance: Both 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide belong to the benzamide class of compounds, sharing the core structure of a benzene ring attached to a carbonyl group and a nitrogen atom. They both possess a trifluoromethyl (-CF3) group at the ortho position of the aniline ring. [] The difference lies in the substitution on the benzoyl ring: a fluorine atom in 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and a naphthyl group in N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide.

3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide

Compound Description: This compound is structurally similar to 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, with a bromine atom replacing the fluorine substituent on the benzamide ring. Its crystal structure shows a significantly smaller dihedral angle (10.40 (12)°) between the benzene rings compared to the fluoro-substituted analogue. []

Relevance: Similar to 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, this compound shares the core benzamide structure and the 2-(trifluoromethyl)phenyl moiety with N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide. [] The variations in halogen substituents and the presence of a naphthyl group instead of a simple phenyl ring in N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide highlight the structural diversity within this class of compounds.

3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide

Compound Description: Continuing the trend observed with the fluoro and bromo derivatives, this compound replaces the substituent on the benzamide ring with an iodine atom. Its crystal structure shows a dihedral angle of 12.5 (2)° between the benzene rings, closer to the bromo derivative than the fluoro analogue. []

Relevance: This compound further exemplifies the structural diversity achievable by substituting different halogens on the benzamide ring while maintaining the core benzamide structure and the 2-(trifluoromethyl)phenyl group also found in N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide. [] This series of halogen-substituted analogues allows for exploring the impact of steric and electronic effects on the properties and potential biological activities of these compounds.

N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide

Compound Description: This compound features a piperazine ring linking a p-bromophenyl group and a thioamide moiety, with a 3-(trifluoromethyl)phenyl substituent attached to the piperazine nitrogen. []

Relevance: Although structurally distinct from N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, both compounds share the presence of a trifluoromethyl (-CF3) group attached to a phenyl ring. This shared feature, while present in different positions and chemical contexts, may offer insights into the physicochemical properties and potential interactions with biological targets that these compounds might exhibit. []

25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)

Compound Description: 25I-NBOMe is a potent hallucinogenic drug that acts as a serotonin 5-HT2A receptor agonist. It has been associated with serious toxic effects, including tachycardia, hypertension, hallucinations, rhabdomyolysis, acute kidney injury, and death. []

N-[4-cyano3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4methylphenyl)sulfonyl] Propanamide (bicalutamide)

Compound Description: Bicalutamide is an oral medication used to treat prostate cancer. It belongs to the anti-androgen class of drugs. Quantum chemical studies have been conducted on bicalutamide to elucidate its steric energy, heat of formation, and potential interactions with androgen receptors. []

Relevance: Bicalutamide shares the 3-(trifluoromethyl)phenyl motif with N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide. This structural similarity, despite differences in the remaining structures, could provide insights into potential binding interactions and pharmacological activities. The presence of a trifluoromethyl group on the phenyl ring, common to both compounds, is known to influence the molecule's lipophilicity and metabolic stability, suggesting potential similarities in their pharmacokinetic properties. []

2-Cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (A77 1726)

Compound Description: A77 1726 is the active metabolite of leflunomide, a disease-modifying antirheumatic drug used to treat rheumatoid arthritis (RA). It exhibits anti-inflammatory activity and its pharmacokinetics can be influenced by genetic polymorphisms in metabolizing enzymes like CYP1A2 and CYP2C19. [, ]

Relevance: A77 1726 and N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide both share the 4-(trifluoromethyl)phenyl substructure. This suggests that understanding the metabolic pathways and potential drug interactions of A77 1726, particularly related to the 4-(trifluoromethyl)phenyl moiety, could be relevant for predicting the metabolic fate of the target compound. [, ]

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

Compound Description: This compound serves as a prodrug for the antiarthritic agent, 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (A77 1726). Following oral administration in rats, it is metabolized to release A77 1726, achieving similar plasma concentrations to another prodrug, 5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide. []

Relevance: Similar to A77 1726, this compound shares the 4-(trifluoromethyl)phenyl substructure with N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide. This connection emphasizes a recurring motif in compounds with potential therapeutic applications and highlights the importance of understanding the metabolism and pharmacokinetic properties associated with this specific substructure. []

5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide

Compound Description: This compound is another prodrug for the antiarthritic agent A77 1726. In rat studies, it releases A77 1726 upon metabolism, leading to comparable plasma levels of the active drug. []

Relevance: Sharing the 4-(trifluoromethyl)phenyl substructure with N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, this compound further emphasizes the relevance of this moiety in drug design, particularly for achieving desired pharmacokinetic profiles and potentially targeting similar therapeutic areas. [] Understanding the structural variations between these prodrugs could offer insights into optimizing the delivery and release of the active compound.

N-(5-(4-Chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N’-(4,6,dimethylpyrimidin-2-yl)thiourea

Compound Description: This compound displays herbicidal activity. Its crystal structure reveals a three-dimensional architecture formed by intermolecular hydrogen bonds along the b axis and continuous π-π interactions. []

Relevance: While structurally different from N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, this compound shares a key structural element: the 2-(trifluoromethyl)phenyl group. This similarity, despite their differing biological activities, highlights the versatility of this substructure in various chemical contexts and its potential for impacting the overall molecular properties of the compounds. []

N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea

Compound Description: This compound features a thiourea moiety linked to a 4-chlorobutanoyl group and a 2-(trifluoromethyl)phenyl substituent. The crystal structure reveals an anti-conformation of the thiourea N-H atoms and the presence of intramolecular and intermolecular hydrogen bonds, influencing its crystal packing. []

Relevance: Like several other compounds listed, this compound shares the 2-(trifluoromethyl)phenyl substructure with N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide. This recurring motif emphasizes the importance of this group in potentially influencing molecular interactions and pharmacological activity, even within structurally diverse compounds. []

N-(4-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(trifluoromethyl)phenyl)-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide

Compound Description: This compound exists in various solid-state forms, including form a-HCl, form B, form B-HCl, and their combinations. It also has substantially crystalline forms. []

Relevance: Sharing the 2-(trifluoromethyl)phenyl group with N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, this compound further highlights this substructure's recurrence in potentially pharmaceutically relevant molecules. While the specific target and mechanism of action for this compound are not mentioned, its existence in various solid-state forms suggests potential interest in exploring similar properties for N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide. []

N-[2-(trifluoromethyl)phenyl]succinamic Acid

Compound Description: This compound exhibits a syn-conformation for both the amide and acid functionalities. Its crystal structure highlights the role of N-H•••O and O-H•••O hydrogen bonds in forming chains and ribbons. Theoretical calculations of HOMO, LUMO, and global reactivity descriptors have been performed. []

Relevance: Similar to N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, this compound possesses the 2-(trifluoromethyl)phenyl group. Studying its conformational preferences and intermolecular interactions, as elucidated by its crystal structure and theoretical calculations, can offer valuable insights for understanding the structural properties and potential binding modes of the target compound. []

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide

Compound Description: This compound is an intermediate in the synthesis of bicalutamide. Its crystal structure reveals hydrogen-bonding interactions involving the oxygen atoms and the NH and CH groups of neighboring molecules. []

Relevance: As an intermediate in the synthesis of bicalutamide, which shares the 3-(trifluoromethyl)phenyl motif with N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, this compound indirectly connects to the target compound through a synthetic pathway. Understanding its structural features and potential reactivity can be relevant for exploring alternative synthetic routes or modifications for N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide. []

5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines

Compound Description: This series of compounds are oxadiazoles designed based on known anticancer agents like SU-101, IMC38525, and FTAB. These oxadiazoles were tested against various cancer cell lines, showing promising anticancer activity in vitro. Specifically, N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h) displayed significant activity against five cancer cell lines. []

Relevance: These compounds share the 4-(trifluoromethyl)phenyl substructure with N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide. This shared feature, coupled with their anticancer properties, suggests potential interest in evaluating the target compound for similar activities. Examining the structure-activity relationships within this series could guide modifications to the target compound for optimizing its potential anticancer effects. []

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide

Compound Description: The structure of this compound shows a nearly coplanar arrangement of the two aromatic rings, with a dihedral angle of 2.78 (12)°. []

Relevance: This compound shares the 4-cyano-3-(trifluoromethyl)phenyl moiety with N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, highlighting the recurrence of this substructure in potentially bioactive compounds. Understanding the conformational preferences and intermolecular interactions observed in this compound can provide valuable insights for studying the structural features and potential binding modes of the target compound. []

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methoxybenzamide

Compound Description: This compound displays a non-planar conformation with a dihedral angle of 13.95 (18)° between the two aromatic rings. []

Relevance: Similar to the previous compound, this molecule also contains the 4-cyano-3-(trifluoromethyl)phenyl substructure found in N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide. Examining the structural variations and conformational preferences within these analogues can offer valuable insights for understanding the structure-activity relationships and potential binding interactions of the target compound. []

1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane

Compound Description: This compound is a potent serotonin 5-HT2A/2C agonist with significant in vitro and in vivo activity. It exhibits high affinity for 5-HT2A/2C binding sites and acts as a full agonist at both receptors, leading to potent hallucinogenic effects. []

Relevance: Although structurally distinct from N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, this compound highlights the use of trifluoromethyl (-CF3) groups in designing potent serotonin receptor ligands. This shared structural feature, though in different positions, suggests a potential avenue for exploring the target compound's interaction with serotonin receptors. []

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-iodo-5-amino-1H-pyrazole-3-carbonitrile

Compound Description: This compound is structurally similar to insecticides used in veterinary medicine. Its crystal structure reveals a dihedral angle of 82.2(2)° between the pyrazole and benzene rings. []

Relevance: This compound and N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide both possess a 4-iodo-phenyl substructure and a trifluoromethyl group. This structural similarity, despite different positions and overall structures, suggests potential commonalities in their physicochemical properties and potential for interacting with biological targets. []

CHMFL-KIT-8140 [N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide]

Compound Description: CHMFL-KIT-8140 is a highly potent type II cKIT kinase inhibitor that demonstrates activity against both wild-type cKIT and the T670I gatekeeper mutant. It exhibits strong antiproliferative effects against gastrointestinal stromal tumor (GIST) cell lines and inhibits cKIT-mediated signaling pathways. [, ]

Relevance: CHMFL-KIT-8140 and N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide share the 2-(trifluoromethyl)phenyl group. This common feature, although in different structural contexts, suggests a possible interest in investigating the target compound's activity against cKIT kinase, given the importance of the 2-(trifluoromethyl)phenyl group in CHMFL-KIT-8140's inhibitory profile. [, ]

CHMFL-KIT-64 [2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide]

Compound Description: Developed as a next-generation cKIT kinase inhibitor based on the structure of CHMFL-KIT-8140, CHMFL-KIT-64 exhibits potent activity against a broad spectrum of cKIT mutants, including those resistant to imatinib. This compound demonstrates favorable pharmacokinetic properties and significant in vivo antitumor efficacy in various GIST models. []

Relevance: While structurally distinct from N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, CHMFL-KIT-64 highlights the exploration of diverse chemical scaffolds around the shared 2-(trifluoromethyl)phenyl group for potent and selective kinase inhibition. This suggests the potential for exploring alternative structural modifications around the same group in the target compound to potentially target similar kinase families. []

4-(4-((1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid (MRS4833)

Compound Description: MRS4833 is a potent and competitive P2Y14 receptor antagonist. It displays in vivo efficacy in reducing airway eosinophilia in an asthma model and reversing chronic neuropathic pain. The α-hydroxyl group in its structure significantly increases its affinity for the P2Y14 receptor compared to its analogue without this group. []

Relevance: While structurally different from N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, this compound highlights the use of a trifluoromethyl group in conjunction with a naphthyl moiety for achieving potent biological activity. Although targeting different receptors, understanding the structure-activity relationships and pharmacological profiles of MRS4833 could provide insights for exploring the therapeutic potential of the target compound, particularly considering its potential interactions with similar structural motifs within target proteins. []

6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

Compound Description: This compound was synthesized via a Suzuki coupling reaction using 5-fluoro-6-methylpyridin-2-ylboronic acid and 4-chloro-2-iodo-1-(trifluoromethyl)benzene. []

Relevance: This compound, like N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, features a halogenated phenyl ring with a trifluoromethyl substituent. This shared structural feature highlights the use of these moieties in medicinal chemistry and suggests potential similarities in their physicochemical properties and potential for interacting with biological targets. []

1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)-phenyl]-3-pyridine carboxylic acid methyl ester (Bay K 8644)

Compound Description: Bay K 8644 is a dihydropyridine derivative known to stimulate both voltage-dependent and non-voltage-dependent calcium channels. Studies show that it increases phosphatidylcholine secretion in lung epithelial type II cells, potentially through a mechanism involving elevated intracellular calcium and activation of protein kinase C (PKC). []

Relevance: Bay K 8644 shares the 2-(trifluoromethyl)phenyl substructure with N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide. This shared feature, alongside its calcium channel modulating properties, suggests potential interest in exploring the target compound's activity on calcium signaling pathways, considering the established role of 2-(trifluoromethyl)phenyl groups in influencing calcium channel function. []

4-(Thiophen-2-yl)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,5-benzothiazepine

Compound Description: This compound contains a seven-membered thiazepine ring in a slightly distorted twist-boat conformation. []

Relevance: While structurally distinct from N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, it shares the presence of a trifluoromethyl group attached to a phenyl ring. This commonality, despite their different core structures, suggests a potential influence of the trifluoromethyl group on physicochemical properties and potential interactions with biological targets in both compounds. []

Diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates

Compound Description: This series of compounds was synthesized using a one-pot Kabachnik-Fields reaction and displayed potent α-glucosidase inhibitory activity, with some derivatives showing even greater potency than the standard drug acarbose. []

Relevance: These compounds, similar to N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, contain a 2-iodo-4-(trifluoromethyl)phenyl moiety. This structural similarity, coupled with their demonstrated biological activity, suggests potential interest in evaluating the target compound for α-glucosidase inhibitory activity. The shared substructure could indicate shared binding interactions with the enzyme. []

N-(2-(trifluoromethyl)phenyl)hexanamide

Compound Description: This compound features a hexanamide group attached to the nitrogen of a 2-(trifluoromethyl)phenyl moiety. []

Relevance: This compound and N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide share the 2-(trifluoromethyl)phenyl substructure. Despite differences in the remaining structure, this commonality suggests potential similarities in their physicochemical properties and possible interactions with biological targets. []

1-(4-Aminophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one

Compound Description: This compound belongs to the chalcone family and has a central -CH=CH-C(=O)- unit connecting two benzene rings. The crystal structure reveals a dihedral angle of 10.9(1)° between the rings and an E configuration around the central olefinic bond. []

Relevance: Similar to N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, this compound possesses the 2-(trifluoromethyl)phenyl substructure. This commonality, although in a different chemical context, suggests that studying its conformational features and intermolecular interactions could provide insights for understanding the structural properties and potential binding modes of the target compound. []

1-(2-Oxoindolin-3-ylidene)-4-[2-(trifluoromethyl)phenyl]thiosemicarbazide

Compound Description: This compound has a dihedral angle of 69.15(10)° between its aromatic ring systems. Its crystal structure reveals the presence of intramolecular N-H⋯N and N-H⋯O hydrogen bonds, along with intermolecular interactions that influence its crystal packing. []

Relevance: Similar to N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, this compound also contains the 2-(trifluoromethyl)phenyl moiety. This shared substructure, despite differences in the remaining structure, highlights the relevance of this group in various chemical contexts and suggests potential similarities in their physicochemical properties. []

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

Compound Description: This compound was synthesized through an eight-step process, highlighting a specific synthetic route that could be potentially relevant for preparing structurally related compounds. [, ]

Relevance: Although structurally distinct from N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, this compound's synthesis highlights a potential pathway that might be adaptable for synthesizing the target compound or its analogues. Understanding the steps involved and the specific reagents used could be beneficial for exploring synthetic strategies in this chemical space. [, ]

(2E)-1-[2,3-Dichloro-6-methyl-5-(trifluoromethyl)phenyl]-2-(1-phenylethylidene)hydrazine

Compound Description: This compound features a hydrazine moiety connecting a 2,3-dichloro-6-methyl-5-(trifluoromethyl)phenyl group and a 1-phenylethylidene group. The crystal structure reveals an E conformation around the C=N bond and the presence of an intramolecular C—H⋯F hydrogen bond. []

Relevance: Similar to N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, this compound also possesses a trifluoromethyl (-CF3) group attached to a phenyl ring, alongside halogen substituents. Despite differences in their core structures, this shared feature suggests potential similarities in their physicochemical properties and potential interactions with biological targets. []

N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-Quinazoline-4,6-diamine

Compound Description: This compound exhibits potential biological activity and is synthesized using 4-chloro-7-fluoro-6-nitro-quinazoline as a key intermediate. []

Relevance: While structurally distinct from N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, this compound shares the 4-chloro-3-(trifluoromethyl)phenyl substructure. This commonality highlights the use of this specific moiety in medicinal chemistry and suggests potential interest in investigating the target compound for similar biological activities. []

4-Phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

Compound Description: This compound was synthesized via an intramolecular cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide using triflic acid. Its crystal structure has been determined. []

Relevance: Although structurally distinct from N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, this compound highlights the use of a trifluoromethyl group in the context of heterocyclic chemistry. The presence of this group can significantly influence the compound's physicochemical properties and potentially its interactions with biological targets. []

N-[4-(trifluoromethyl)phenyl]cinnamamide

Compound Description: This compound serves as the precursor for synthesizing 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one through an intramolecular cyclization. Its crystal structure has been determined. []

Relevance: Although structurally distinct from N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, this compound highlights a potential synthetic strategy for generating related heterocyclic compounds. Understanding the reactivity and cyclization conditions could be beneficial for exploring similar transformations with the target compound or its analogues. []

5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide

Compound Description: The crystal structure of this compound reveals a dihedral angle of 82.97 (2)° between the benzene and isoxazole rings. []

Relevance: Similar to N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, this compound possesses the 2-(trifluoromethyl)phenyl group. Despite differences in the remaining structure, this shared substructure suggests potential similarities in their conformational preferences and potential interactions with biological targets. []

4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide (tasquinimod)

Compound Description: Tasquinimod is a second-generation oral quinoline-3-carboxamide analogue currently undergoing phase III clinical trials for treating metastatic prostate cancer. Its structure features a nearly planar quinoline unit and a carboxamide side chain tilted relative to the quinoline plane. []

Relevance: Tasquinimod shares the 4-(trifluoromethyl)phenyl substructure with N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide. This shared feature, coupled with its clinical development for cancer treatment, suggests a potential interest in evaluating the target compound for anticancer activity, particularly considering the role of 4-(trifluoromethyl)phenyl groups in modulating drug-target interactions. []

4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol

Compound Description: The crystal structure of this compound shows a near-planar conformation with a dihedral angle of 3.60 (16)° between the aromatic rings. It exists in the enol-imine tautomeric form. []

Relevance: Similar to N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, this compound possesses a trifluoromethyl group attached to a phenyl ring, along with a halogen substituent. This structural similarity, despite differences in their core structures, suggests potential similarities in their physicochemical properties. []

N-[4-Nitro-3-(trifluoromethyl)phenyl]hydroxylamine

Compound Description: This compound is an N-oxidized metabolite of flutamide, a nonsteroidal antiandrogen used to treat prostate cancer. It is formed via the metabolism of flutamide by human liver microsomes, particularly through the action of CYP3A4. []

Relevance: Although structurally distinct from N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, this compound highlights a potential metabolic pathway for compounds containing the trifluoromethyl (-CF3) and nitro (-NO2) groups on a phenyl ring. Understanding the enzymatic processes involved in generating this metabolite could offer insights into the potential metabolism of the target compound, considering the presence of the trifluoromethyl group. []

N(ω)-propyl-L-arginine (NPA)

Compound Description: NPA is a selective inhibitor of neuronal nitric oxide synthase (nNOS). It exhibits a time- and concentration-dependent suppression of nNOS activity and acts reversibly. NPA displays selectivity for nNOS over other NOS isoforms. []

Relevance: Although structurally dissimilar to N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, NPA's use as a selective enzyme inhibitor highlights the potential for designing compounds with specific biological targets. Even though their structures and targets differ, understanding the principles of selective inhibition and structure-activity relationships could be broadly applicable in exploring the biological activities of the target compound. []

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea (TFMPITU)

Compound Description: TFMPITU is a selective inhibitor of nNOS, similar to NPA. It suppresses nNOS activity in a time- and concentration-dependent manner and shows reversibility. TFMPITU demonstrates selectivity for nNOS over other NOS isoforms. []

Relevance: Similar to NPA, TFMPITU's use as a selective nNOS inhibitor highlights the potential for designing targeted compounds. Although structurally distinct from N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, understanding the principles of selectivity and structure-activity relationships can be valuable for exploring the biological activities of the target compound. []

BP897 [N-[4-(4-(2-Methoxyphenyl)piperazinyl)butyl]-2-naphthamide]

Compound Description: BP897 acts as a partial agonist at the dopamine D3 receptor. Studies in different primate models show varying effects on L-dopa-induced dyskinesias (LIDs), highlighting potential species-specific differences in its pharmacological profile. []

Relevance: Although structurally distinct from N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide, BP897's activity as a dopamine receptor ligand, particularly its interaction with the D3 subtype, emphasizes the potential for exploring the target compound's effects on dopaminergic pathways. While structurally dissimilar, their shared focus on neurological targets suggests potential overlapping areas of interest. []

S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4)

Compound Description: S-4 is a non-steroidal selective androgen receptor modulator (SARM) displaying tissue-selective androgenic and anabolic effects. Pharmacokinetic studies in rats reveal rapid absorption, slow clearance, and moderate volume of distribution, indicating its potential for clinical development. []

Properties

Product Name

N-[4-iodo-2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide

IUPAC Name

N-[4-iodo-2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide

Molecular Formula

C18H11F3INO

Molecular Weight

441.2 g/mol

InChI

InChI=1S/C18H11F3INO/c19-18(20,21)15-10-14(22)7-8-16(15)23-17(24)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,23,24)

InChI Key

LGQPBFCSXIPMMZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=C(C=C3)I)C(F)(F)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=C(C=C3)I)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.